molecular formula C28H19ClN2O6S B2638502 methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-79-8

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate

Katalognummer: B2638502
CAS-Nummer: 422273-79-8
Molekulargewicht: 546.98
InChI-Schlüssel: IGFYDQTZUXTHLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative featuring a 3,4-dihydroquinazolin-4-one core with three key substituents:

  • Position 2: A sulfanyl (-S-) group connected to a 2-oxoethyl chain terminating in a 2-oxo-2H-chromen-3-yl moiety.
  • Position 7: A methyl carboxylate ester, improving solubility and metabolic stability.

This compound’s structural complexity distinguishes it from simpler quinazoline derivatives, particularly due to the chromene-containing sulfanyl side chain.

Eigenschaften

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClN2O6S/c1-36-26(34)18-8-11-20-22(13-18)30-28(31(25(20)33)14-16-6-9-19(29)10-7-16)38-15-23(32)21-12-17-4-2-3-5-24(17)37-27(21)35/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFYDQTZUXTHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves multiple steps. The process typically starts with the preparation of the quinazoline core, followed by the introduction of the chromenyl and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and increase efficiency. This can include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the quinazoline core followed by functionalization to introduce the chlorophenyl and chromenyl groups. The structural complexity allows for diverse interactions with biological targets, making it a subject of interest in drug design.

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of quinazoline compounds can inhibit cancer cell proliferation by inducing apoptosis. The presence of the chromenyl moiety enhances this effect through synergistic mechanisms targeting multiple pathways involved in cancer progression .
  • Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent against various bacterial strains. Its structural components contribute to its ability to disrupt bacterial cell membranes and inhibit growth .
  • Anti-inflammatory Effects : Compounds similar to this one have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting the NF-kB signaling pathway, which is crucial in inflammatory responses .

Therapeutic Applications

Given its diverse biological activities, methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate holds promise for several therapeutic applications:

Table 2: Potential Therapeutic Applications

ApplicationDescription
Cancer TreatmentTargeting specific cancer cell lines for therapy
Antimicrobial UseDevelopment of new antibiotics
Anti-inflammatoryTreatment of chronic inflammatory diseases

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various applications:

  • Anticancer Study : A recent study highlighted the effectiveness of a related quinazoline derivative in inhibiting tumor growth in xenograft models. The mechanism was linked to the activation of apoptotic pathways and inhibition of angiogenesis .
  • Antimicrobial Efficacy : Research demonstrated that derivatives with similar structures exhibited significant activity against resistant strains of bacteria, suggesting a potential role in combating antibiotic resistance .
  • Inflammation Model : In vitro studies showed that compounds derived from this class significantly reduced pro-inflammatory cytokines in macrophage cultures, indicating their potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of Quinazoline Derivatives

The following table highlights key structural and physicochemical differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3: (4-Chlorophenyl)methyl; 2: [2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl; 7: Methyl carboxylate ~C₂₉H₂₀ClNO₆S ~546.0 (estimated) Unique chromene-sulfanyl side chain; enhanced π-π interactions. N/A
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate 3: Phenyl; 2: 2-Chlorobenzylthio; 7: Methyl carboxylate C₂₃H₁₇ClN₂O₃S 436.91 (calculated) Simpler aryl-sulfanyl group; lacks chromene moiety.
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one 3: Phenyl; 2: [2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl C₂₃H₁₇ClN₂O₂S 420.91 Ketone in sulfanyl chain; no chromene or carboxylate.
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide 2: Sulfamoylphenyl-acetamide; 3: 4-Chlorophenyl C₂₃H₁₈ClN₅O₄S₂ 552.01 Acetamide substituent; potential kinase inhibition.
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate Pyridazine core; 4: Methoxy-oxoethylsulfanyl; 1: Trifluoromethylphenyl C₁₆H₁₃F₃N₂O₅S 402.35 Different heterocyclic core (pyridazine); trifluoromethyl group.

Key Structural Differences

  • Substituent Complexity : Unlike analogues with simple aryl or alkyl sulfanyl groups (e.g., ), the target’s sulfanyl-ethyl-chromene chain introduces conformational flexibility and hydrogen-bonding capacity.
  • Carboxylate Position : The 7-carboxylate ester is conserved in some analogues () but varies in others (e.g., acetamide in ).

Physicochemical and Bioactive Properties

Physicochemical Trends

  • Solubility: The target compound’s methyl carboxylate and chromene oxygen atoms may improve aqueous solubility compared to non-polar analogues (e.g., ).

Hypothesized Bioactivity

While direct bioactivity data are unavailable, structural parallels suggest:

  • Anticancer Potential: Quinazolines are known kinase inhibitors (e.g., EGFR), and the chromene moiety may enhance DNA intercalation .

Biologische Aktivität

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

PropertyValue
Molecular Formula C23H20ClN3O5
Molecular Weight 453.9 g/mol
IUPAC Name Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate
CAS Number 361150-59-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Combining aldehydes with amines.
  • Cyclization : Formation of the quinazoline ring structure.
  • Functional Group Modifications : Altering substituents to enhance biological activity.

These processes often require controlled environments to maximize yield and purity.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial targets, potentially increasing its efficacy against Gram-positive multidrug-resistant bacteria. Studies have shown that compounds with similar structures can target multiple cellular pathways, leading to enhanced antimicrobial effects .

Anticancer Activity

In vitro studies have demonstrated that derivatives of quinazoline compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis. For instance, certain derivatives have shown promising results in inhibiting tumor growth in xenograft models .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokine production. This has been observed in various cell lines where treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

The biological effects of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate are mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors, altering their activity and leading to downstream effects on cellular function.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of similar quinazoline derivatives found that compounds with chlorinated phenyl groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Anticancer Potential

In a preclinical study involving human cancer cell lines, methyl 3-[(4-chlorophenyl)methyl]-4-oxo derivatives demonstrated significant cytotoxicity compared to standard chemotherapeutic agents. The results indicated a dose-dependent response, with IC50 values suggesting potent anticancer properties .

Q & A

Q. What are the key synthetic pathways for this compound, and how can intermediates be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution, sulfanyl group introduction, and cyclization. Critical steps include:

  • Thioether linkage formation : Use of 2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl mercaptan under basic conditions (e.g., triethylamine in THF) to attach the sulfanyl moiety .
  • Quinazoline ring closure : Employing oxidizing agents like potassium permanganate to stabilize the 3,4-dihydroquinazoline core . Optimization strategies: Adjust reaction time, temperature (e.g., 60–80°C for cyclization), and stoichiometric ratios of reagents to improve yields .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the 4-chlorophenylmethyl and chromenyl groups .
  • X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities (e.g., dihedral angles between quinazoline and chromene rings) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Anticancer activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale synthesis?

  • Catalytic optimization : Replace stoichiometric oxidants (e.g., CrO3_3) with catalytic Pd-mediated reductive cyclization to reduce byproducts .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Microwave-assisted synthesis : Reduce reaction time for sulfanyl coupling steps (e.g., 30 min at 100°C vs. 6 hrs conventional) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or nitro derivatives) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) using Schrödinger Suite .

Q. How to resolve contradictions in biological data across studies?

  • Assay standardization : Validate cell line viability (e.g., passage number <20) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Dose-response curves : Use Hill slope analysis to distinguish specific vs. nonspecific inhibition .
  • Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .

Q. What catalytic strategies enable green synthesis of derivatives?

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions to introduce aryl groups at the chromen-3-yl position .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) for enantioselective ester hydrolysis .

Q. How to address crystallographic disorder in the quinazoline core?

  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K) .
  • TWINABS refinement : Apply twin correction for overlapping diffraction spots .

Q. What methodologies assess stability under physiological conditions?

  • pH stability profiling : Incubate compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability assays : Use human plasma to evaluate esterase-mediated hydrolysis of the methyl carboxylate group .

Q. Which computational tools predict off-target interactions?

  • SwissTargetPrediction : Prioritize kinase and protease targets based on structural similarity .
  • Molecular dynamics (MD) simulations : GROMACS to simulate binding stability with cytochrome P450 isoforms (e.g., CYP3A4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.